Glyoxalase I inhibitor 2
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Overview
Description
Glyoxalase I inhibitor 2 is a compound that inhibits the activity of glyoxalase I, an enzyme involved in the detoxification of methylglyoxal, a byproduct of glycolysis. Glyoxalase I plays a crucial role in cellular metabolism by converting methylglyoxal into less harmful substances. Inhibitors of glyoxalase I, such as this compound, have potential therapeutic applications, particularly in cancer treatment, due to their ability to induce cytotoxicity in cancer cells by increasing methylglyoxal levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of glyoxalase I inhibitor 2 involves multiple steps, including the formation of key intermediates and their subsequent reactions. One of the synthetic routes includes the use of thiazolidinedione and salicylic acid derivatives. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes the use of high-efficiency reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions: Glyoxalase I inhibitor 2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different chemical properties.
Substitution: Substitution reactions involve the replacement of functional groups within the molecule, leading to the formation of new derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed:
Scientific Research Applications
Glyoxalase I inhibitor 2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the glyoxalase system and its role in cellular metabolism.
Biology: Investigated for its effects on cellular processes, including cell growth and apoptosis.
Medicine: Explored as a potential therapeutic agent for cancer treatment due to its ability to induce cytotoxicity in cancer cells by inhibiting glyoxalase I
Mechanism of Action
Glyoxalase I inhibitor 2 exerts its effects by binding to the active site of glyoxalase I, thereby inhibiting its enzymatic activity. This inhibition leads to the accumulation of methylglyoxal, a toxic byproduct of glycolysis, which induces cytotoxicity in cells. The molecular targets and pathways involved include the glyoxalase system and related metabolic pathways .
Comparison with Similar Compounds
Nordihydroguaiaretic acid: Another potent glyoxalase I inhibitor with similar inhibitory effects.
Myricetin: A known glyoxalase I inhibitor with a different chemical structure but similar mechanism of action.
Uniqueness of Glyoxalase I Inhibitor 2: this compound is unique due to its specific chemical structure, which allows for high binding affinity and potent inhibition of glyoxalase I. Its effectiveness in inducing cytotoxicity in cancer cells makes it a promising candidate for further research and development .
Properties
Molecular Formula |
C24H23N3O4S |
---|---|
Molecular Weight |
449.5 g/mol |
IUPAC Name |
N-[6-[2-(3,5-dimethoxyphenyl)ethyl]quinolin-8-yl]pyridine-2-sulfonamide |
InChI |
InChI=1S/C24H23N3O4S/c1-30-20-13-18(14-21(16-20)31-2)9-8-17-12-19-6-5-11-26-24(19)22(15-17)27-32(28,29)23-7-3-4-10-25-23/h3-7,10-16,27H,8-9H2,1-2H3 |
InChI Key |
VUWWMSNXOFYCMV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)CCC2=CC(=C3C(=C2)C=CC=N3)NS(=O)(=O)C4=CC=CC=N4)OC |
Origin of Product |
United States |
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